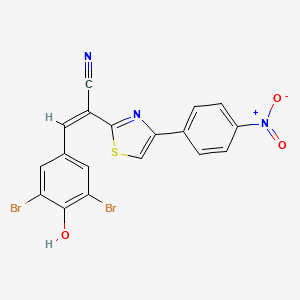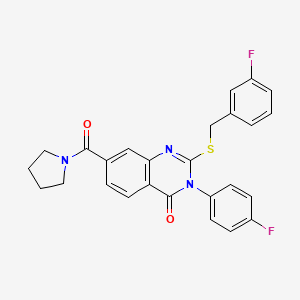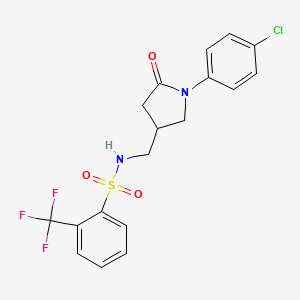
N-(2-(3-(4-etoxifenil)-6-oxopiridazin-1(6H)-il)etil)-4-fluoro-3-metilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El complejo sintetizado de este compuesto con tetrafenilborato ha sido investigado por sus propiedades antibacterianas . Comprender su eficacia contra cepas bacterianas específicas podría contribuir al desarrollo de nuevos agentes antimicrobianos.
- La formación de complejos de ion-asociados entre moléculas bioactivas y moléculas orgánicas es esencial para comprender sus interacciones con los receptores. En este caso, el compuesto forma un complejo de ion-asociado con tetrafenilborato, que ha sido caracterizado mediante diversos métodos fisicoquímicos .
- N-(4-etoxifenil)-retinamida (4-EPR) se ha sugerido como un estándar interno indispensable para la determinación precisa de los niveles de 4-HPR en tejidos durante el entrenamiento preclínico y el análisis cromatográfico . Comprender su papel en la química analítica es crucial.
- La estructura del compuesto se asemeja a ciertas moléculas biológicamente activas. Por ejemplo, el inhibidor de la 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1) se utiliza para tratar enfermedades asociadas con anomalías de cortisol. Explorar análogos basados en este compuesto podría conducir a nuevos candidatos a fármacos .
Actividad Antibacteriana
Química de Ion-Asociados
Estándar Interno en Química Analítica
Diseño de Fármacos y Anomalías de Cortisol
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural features of the compound and its physicochemical properties.
Mode of Action
The mode of action of the compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions would depend on the specific targets and the structural features of the compound.
Biochemical Pathways
The compound likely affects several biochemical pathways, given its complex structure and potential for diverse interactions . The affected pathways could include those involved in signal transduction, metabolism, and other cellular processes. The downstream effects of these pathway alterations would depend on the specific targets and the cells in which they are expressed.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability . Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body through various routes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . These effects could include changes in cellular signaling, alterations in gene expression, or effects on cellular metabolism. The overall result of these changes would determine the compound’s therapeutic or toxic effects.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability . These factors could include the pH and composition of the biological fluids the compound encounters, the presence of other compounds that could interact with it, and the specific characteristics of the cells and tissues it reaches. Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-3-29-17-6-4-16(5-7-17)20-10-11-21(26)25(24-20)13-12-23-30(27,28)18-8-9-19(22)15(2)14-18/h4-11,14,23H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOIMJHGJYJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2480915.png)

![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinolin-2-ol](/img/structure/B2480924.png)


![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

